3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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Overview
Description
3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that features a chromenone core linked to a thiazole ring and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the chromenone core. The methylpyridine moiety is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the chromenone or thiazole rings.
Reduction: Typically used to reduce any nitro groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and are known for their pharmacological activities.
Pyridine Derivatives: Compounds like 5-bromo-2-methylpyridin-3-amine exhibit similar reactivity and are used in similar applications.
Uniqueness
What sets 3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one apart is its unique combination of a chromenone core with a thiazole and methylpyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-6-7-19-16(8-11)21-18-20-14(10-24-18)13-9-12-4-2-3-5-15(12)23-17(13)22/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRQXZZBHOZKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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